4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole
Description
4-Bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by:
- A bromine atom at position 4 of the imidazole ring.
- A 2-methoxyphenyl substituent at position 2.
- A methyl group at the N1 position.
Imidazole derivatives are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science, owing to their electronic properties and hydrogen-bonding capabilities . The bromine atom enhances electrophilic reactivity, while the methoxyphenyl group contributes to π-π stacking interactions and solubility modulation .
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-2-(2-methoxyphenyl)-1-methylimidazole |
InChI |
InChI=1S/C11H11BrN2O/c1-14-7-10(12)13-11(14)8-5-3-4-6-9(8)15-2/h3-7H,1-2H3 |
InChI Key |
JYPVWWZGCIYHLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=C2OC)Br |
Origin of Product |
United States |
Preparation Methods
Bromination-Directed Coupling Approaches
A widely adopted strategy involves bromination of pre-functionalized imidazole intermediates. The CN111646945A patent demonstrates the use of sodium hydride and 2-(trimethylsilyl)ethoxymethyl (SEM) chloride to protect the imidazole nitrogen, enabling selective bromination at the 4-position via N-bromosuccinimide (NBS) in DMF/CHCl₃ (67.5% yield). Subsequent SEM deprotection with trifluoroacetic acid yields 4-bromo-2-nitro-1H-imidazole, illustrating a template for adapting bromine placement.
For 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole, analogous protection of the 1-nitrogen with a methyl group (via alkylation) precedes bromination. ChemicalBook reports bromination of 1-methylimidazole using Br₂/NaOAc in acetic acid, followed by selective debromination with Na₂SO₃ to isolate 4-bromo-1-methyl-1H-imidazole (29% yield). This intermediate serves as a precursor for cross-coupling with 2-methoxyphenyl boronic acids.
Palladium-Catalyzed Cross-Coupling
The 2-methoxyphenyl group is introduced via Suzuki-Miyaura coupling. RSC Supporting Information details the use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl bromides under Pd(PPh₃)₄ catalysis. Adapting this, 4-bromo-1-methyl-1H-imidazole reacts with 2-methoxyphenylboronic acid in DMF/EtOH at 150°C (microwave-assisted), achieving yields >90%.
Table 1: Cross-Coupling Conditions and Outcomes
| Boronic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | DMF/EtOH | 150 | 92 |
| 2-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | Toluene/H₂O | 110 | 85 |
Direct Arylation of Imidazole Cores
Ullmann Coupling for C–N Bond Formation
Bromination Techniques and Regioselectivity
Electrophilic Aromatic Substitution
Bromination at the imidazole 4-position is favored due to electron-donating methyl groups. LookChem highlights Sandmeyer-type reactions using CuBr with 2-mercapto-1-methylimidazoline, achieving 2-bromo-1-methylimidazole. However, para-selectivity requires SEM protection or directing groups.
Radical Bromination
NBS in CCl₄ under UV light selectively brominates the 4-position of 2-(2-methoxyphenyl)-1-methyl-1H-imidazole (62% yield), though scalability is limited by radical side reactions.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Limitations
| Method | Steps | Total Yield (%) | Key Challenges |
|---|---|---|---|
| Bromination + Coupling | 3 | 58 | SEM removal; Pd catalyst cost |
| Ullmann Coupling | 2 | 70 | Regioselectivity control |
| One-Pot Microwave | 1 | 88 | Limited substrate scope |
Industrial-Scale Considerations
The CN111646945A route is industrially viable due to low-cost reagents (NaH, NBS) and high purity (>99%). In contrast, Pd-catalyzed methods face economic barriers despite high yields. Recent advances in flow chemistry enable continuous bromination and coupling, reducing reaction times by 40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 267.12 g/mol. The presence of bromine and methoxy substituents on the phenyl ring contributes to its unique chemical properties, making it a candidate for various therapeutic applications.
Medicinal Chemistry Applications
1. Drug Design and Development
4-Bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is primarily utilized in the synthesis of novel pharmaceutical agents. Its structural features suggest potential use as an intermediate in synthesizing more complex drugs or as a lead compound targeting specific diseases. Preliminary studies indicate that imidazole derivatives can interact with enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.
2. Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer progression, making it a focal point for further investigation.
Case Studies
Study on Biological Activity
A study explored the synthesis of various imidazole derivatives, including compounds similar to this compound, assessing their antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The findings indicated promising antimicrobial activity, suggesting that these compounds could serve as effective therapeutic agents .
Molecular Docking Studies
Molecular docking studies conducted on related imidazole compounds revealed significant binding affinities with COX-2 receptors, indicating their potential as anti-inflammatory agents. This research underscores the therapeutic promise of imidazole derivatives in drug development .
Mechanism of Action
The mechanism of action of 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Key Compounds for Comparison:
4-Bromo-1-Methyl-1H-Imidazole (Simpler analogue)
- Lacks the 2-methoxyphenyl group.
- Bromine at position 4 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki reactions).
2-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-4,5-Dimethyl-1H-Imidazole
- Fluorine at the phenyl ring increases electron-withdrawing effects compared to methoxy.
- Additional methyl groups at positions 4 and 5 sterically hinder reactivity.
2-(5-Bromo-2,4-Dimethoxyphenyl)-5-(2-Methyl-5-Nitrophenyl)-4-Phenyl-1H-Imidazole
- Multiple electron-donating (methoxy) and withdrawing (nitro) groups alter electronic density.
- Bromine at position 5 instead of 4, affecting regioselectivity in further derivatization.
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
Melting Points and Solubility:
- The methoxy group may lower melting points compared to halogenated analogues due to reduced crystallinity.
- NMR Shifts : The 2-methoxyphenyl group would deshield aromatic protons (e.g., δ ~7.2–7.8 ppm in CDCl3), contrasting with fluorine-induced upfield shifts in fluorophenyl analogues (δ ~6.8–7.5 ppm) .
Biological Activity
4-Bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a methoxyphenyl group, which are critical in determining its biological interactions. The imidazole ring is known for its ability to mimic biologically active molecules, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom and methoxyphenyl group enhance binding affinity and specificity towards these targets. Research indicates that the compound may inhibit specific pathways involved in disease processes such as inflammation and cancer.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibition of microtubule assembly, leading to apoptosis in cancer cell lines such as MDA-MB-231. In vitro studies showed that at concentrations of 10 μM, these compounds could induce morphological changes and enhance caspase-3 activity, confirming their role as apoptosis-inducing agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the leukotriene biosynthetic pathway, which is crucial in inflammatory responses. The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazole ring can modulate this activity, with certain derivatives exhibiting enhanced inhibitory effects on inflammatory mediators .
Data Tables
| Activity Type | Concentration (μM) | Effect | Reference |
|---|---|---|---|
| Anticancer | 10 | Induces apoptosis in MDA-MB-231 cells | |
| Anti-inflammatory | 10 | Inhibits leukotriene synthesis | |
| Microtubule Assembly | 20 | 40.76–52.03% inhibition |
Case Studies
- Anticancer Activity : A study conducted on various imidazole derivatives revealed that those structurally similar to this compound exhibited potent anticancer effects against multiple cancer types, including breast and lung cancer. The mechanism was linked to microtubule destabilization, leading to cell cycle arrest and apoptosis .
- Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to modulate inflammatory responses through inhibition of the leukotriene pathway. The results indicated that specific substitutions on the imidazole ring could enhance or reduce anti-inflammatory activity, suggesting a need for further optimization in drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole, and how can purity be validated?
- Methodology : The compound can be synthesized via condensation reactions using glyoxal, formaldehyde, and substituted amines under reflux conditions. For bromination, electrophilic substitution with N-bromosuccinimide (NBS) in DMF at 0–5°C is effective .
- Purity Validation : Use HPLC with a C18 column (acetonitrile/water mobile phase) and confirm via -/-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, imidazole protons at δ 7.2–8.1 ppm) and FTIR (C-Br stretch at ~590 cm) .
Q. How do substituents (bromo, methoxy) influence the compound’s stability and reactivity?
- Stability : The bromine atom enhances electrophilic reactivity but may reduce thermal stability due to steric hindrance. The methoxy group improves solubility in polar solvents (e.g., DMSO) but can undergo demethylation under strong acidic conditions .
- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group directs electrophilic substitution to the ortho/para positions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Case Analysis : Discrepancies in IC values (e.g., antitumor activity ranging from 10–50 µM) may arise from assay conditions (pH, cell lines). For example, acidic pH stabilizes the imidazole ring but may alter membrane permeability .
- Validation : Conduct parallel assays using standardized protocols (e.g., MTT assay in HepG2 vs. MCF-7 cells) and control for solvent effects (DMSO ≤0.1% v/v) .
Q. How can computational methods predict binding modes of this compound to biological targets (e.g., EGFR)?
- Docking Workflow : Use AutoDock Vina with the EGFR kinase domain (PDB: 1M17). Parameterize the compound’s force field via Gaussian09 (B3LYP/6-31G*). Key interactions include H-bonding between the methoxy group and Thr766, and halogen bonding between bromine and Met769 .
- Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC values and perform molecular dynamics simulations (100 ns) to assess binding stability .
Q. What are the metabolic and toxicity profiles of this compound, and how can they be optimized?
- ADMET Prediction : Use SwissADME to predict high microsomal stability (t > 4 h) but moderate hepatotoxicity (CYP3A4 inhibition). The bromine atom may contribute to off-target effects .
- Optimization : Introduce polar groups (e.g., hydroxyl) at the 5-position to enhance solubility and reduce CYP affinity while retaining bromine for target binding .
Methodological Challenges and Solutions
Q. How to address low yields in Suzuki-Miyaura coupling reactions involving the bromoimidazole core?
- Catalyst Optimization : Use Pd(PPh) (5 mol%) with KCO in THF/HO (3:1) at 80°C. Yields improve from 40% to 75% by adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
- Troubleshooting : Monitor reaction progress via TLC (hexane/EtOAc 7:3). Purify via flash chromatography (silica gel, gradient elution) to remove Pd residues .
Q. What crystallographic techniques characterize the solid-state structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
